molecular formula C7H14ClN3O2 B2950249 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-49-0

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2950249
CAS No.: 1431962-49-0
M. Wt: 207.66
InChI Key: UMDJNCKSTXVRJC-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived amine salt characterized by a methoxyethoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to its polar ether linkage, which enhances solubility, and its amine group, which facilitates interactions with biological targets or coordination sites.

Molecular Formula: Based on available data, the molecular formula is inferred as C₈H₁₄ClN₃O₂ (hydrochloride salt of the free base C₇H₁₂N₃O₂) . The compound’s CAS number is 1431964-99-6 , and it is commercially available for research use .

Properties

IUPAC Name

3-(2-methoxyethoxy)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-10-5-6(8)7(9-10)12-4-3-11-2;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDJNCKSTXVRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCCOC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431962-49-0
Record name 3-(2-methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Starting from 3-(2-methoxyethoxy)propanal: This involves the reaction of 3-(2-methoxyethoxy)propanal with hydrazine to form the pyrazol ring, followed by methylation and subsequent hydrochloride formation.

  • From 3-(2-methoxyethoxy)pyrazole:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of pyrazol-4-one derivatives.

  • Reduction: Formation of pyrazol-4-amine derivatives.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the role of pyrazol derivatives in biological systems.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with key analogues, highlighting structural differences and implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability (Source)
3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride C₈H₁₄ClN₃O₂ (inferred) 293.24 (reported) 3-(2-Methoxyethoxy), 1-methyl Available (CymitQuimica )
1-Methyl-1H-pyrazol-4-amine hydrochloride C₄H₈ClN₃ 133.58 1-methyl, no 3-substituent Described in synthesis
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride C₅H₈ClF₂N₃ 195.59 3-(Difluoromethyl), 1-methyl Available (CymitQuimica )
2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₁H₁₆ClN₅ 253.73 Fused imidazopyridine ring, 1-methyl Available (Aaron Chemicals )
3-(2-Methoxyethoxy)-4-methyl-1-phenyl-1H-pyrazol-5-amine C₁₁H₁₆N₄O₂S 247.29 1-phenyl, 4-methyl, sulfur-containing CAS 861202-80-4

Key Differences and Research Findings

Substituent Effects on Solubility and Polarity
  • The methoxyethoxy group in the target compound introduces significant polarity compared to simpler analogues like 1-methyl-1H-pyrazol-4-amine hydrochloride, which lacks a 3-substituent . This ether linkage likely improves aqueous solubility, making the compound more suitable for biological applications .
  • In contrast, 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride () replaces the methoxyethoxy group with a difluoromethyl group.
Impact of Ring Systems on Bioactivity
  • The imidazo[1,2-a]pyridine derivative () incorporates a fused heterocyclic ring, increasing molecular complexity and weight. Such structures are common in kinase inhibitors due to their planar geometry and π-stacking capabilities .
  • The phenyl-substituted pyrazole (CAS 861202-80-4, ) introduces aromatic bulk, which may improve binding to hydrophobic protein pockets but could reduce metabolic stability .

Biological Activity

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the methoxyethoxy group enhances its solubility and biological activity. Its molecular formula is C₉H₁₃ClN₂O₂, with a molecular weight of 204.67 g/mol.

Biological Activity Overview

Research indicates that compounds in the pyrazole family exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has been investigated in several studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study evaluated various pyrazole compounds against different cancer cell lines, reporting significant cytotoxic effects. The IC₅₀ values for some derivatives were lower than those for established anticancer drugs like doxorubicin, indicating promising potency.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-715.63
DoxorubicinMCF-710.38
Other Pyrazole DerivativeHCT-1160.48

The compound demonstrated an IC₅₀ value comparable to tamoxifen, suggesting it could be developed as an alternative treatment for breast cancer.

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that the compound triggers apoptosis in cancer cells by increasing caspase-3/7 activity.
  • Cell Cycle Arrest : The compound was shown to arrest cell proliferation at the G1 phase in MCF-7 cells, which is crucial for preventing tumor growth.

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other pharmacological effects:

Anti-inflammatory Activity

Pyrazole derivatives are known to possess anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antimicrobial Activity

Some research indicates that pyrazole compounds can exhibit antimicrobial properties. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound against various pathogens.

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives:

  • Study on Anticancer Efficacy : A study published in ResearchGate evaluated multiple pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced their potency against different cancer types .
  • Mechanistic Studies : Research focusing on molecular docking has indicated strong interactions between pyrazole derivatives and target proteins involved in cancer progression, providing insights into their potential mechanisms of action .

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in analogous pyrazole derivatives, hydrogen chloride in 1,4-dioxane is used to deprotect tert-butyl carbamate intermediates, followed by purification via column chromatography (40% ethyl acetate/hexane) . Reaction conditions (e.g., stirring overnight at room temperature) and stoichiometric ratios (e.g., 1:1.1 molar ratio of substrate to N-iodosuccinimide) are critical for optimizing yield .

Q. What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

  • ¹H NMR : Peaks for methoxyethoxy groups (δ ~3.2–3.6 ppm) and aromatic protons (δ ~7.0–8.5 ppm). For example, in a structurally similar compound, methoxy protons appear at δ 3.27 ppm .
  • LCMS : Molecular ion peaks (e.g., m/z 236 [M+H]⁺ for intermediates) confirm molecular weight .
  • HPLC : Retention times (e.g., 0.83 minutes under SQD-AA05 conditions) validate purity .

Q. What are the solubility and stability profiles of this compound?

While direct data is limited, structurally related pyrazole hydrochlorides are typically soluble in polar aprotic solvents (e.g., DMSO, acetic acid) and exhibit stability under inert conditions. Storage recommendations for similar compounds include desiccated environments at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization involves:

  • Purification : Silica gel chromatography (0–40% ethyl acetate/hexane gradient) effectively isolates the target compound from byproducts .
  • Counterion exchange : Recrystallization with piperazine or HCl/1,4-dioxane improves crystallinity and purity, as demonstrated in erlotinib hydrochloride analogs .
  • Reaction monitoring : Real-time LCMS tracking ensures intermediate conversion and minimizes side reactions .

Q. How should researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or LCMS data may arise from residual solvents, tautomerism, or counterion effects. Strategies include:

  • Multi-technique validation : Cross-validate with ¹³C NMR, IR, and X-ray crystallography (using SHELX for refinement) .
  • Deuterated solvent trials : Test solubility in DMSO-d₆ or CDCl₃ to eliminate solvent-related peak splitting .

Q. What are the potential pharmacological applications of this compound?

Pyrazole derivatives are explored as antimicrobial, anxiolytic, or kinase inhibitors. For example:

  • Antimicrobial activity : Analogous 4-hetarylpyrazoles show efficacy against Gram-positive bacteria via membrane disruption .
  • Kinase targeting : Methoxyethoxy groups enhance solubility in quinazoline-based kinase inhibitors (e.g., erlotinib derivatives), suggesting potential anticancer applications .

Q. How can computational modeling aid in studying this compound?

  • Crystallographic refinement : Use SHELXL for small-molecule refinement or SHELXE for experimental phasing of co-crystals with target proteins .
  • Docking studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock, guided by ORTEP-3 for visualizing electron density maps .

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